![molecular formula C24H15NO B12339386 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole
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Overview
Description
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is an organic compound that combines the structural features of dibenzofuran and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole typically involves the coupling of dibenzofuran and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the two aromatic systems . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the carbazole moiety.
Carbazole: Contains the carbazole structure but does not have the dibenzofuran component.
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative of dibenzofuran with different functional groups.
Uniqueness
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is unique due to its combined structural features of both dibenzofuran and carbazole, which confer distinct chemical and physical properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. Carbazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Antitumor Activity
Recent studies have demonstrated that carbazole derivatives exhibit significant antitumor properties. For instance, a series of N-substituted carbazole imidazolium salts showed potent cytotoxicity against various human tumor cell lines. In particular, compounds with specific substitutions exhibited IC50 values below 5 μM, indicating strong inhibitory effects on cell proliferation (IC50 values for compound 61 ranged from 0.51–2.48 μM against HL-60, SMMC-7721, MCF-7, and SW480 cells) .
Mechanism of Action:
Research has indicated that these compounds induce apoptosis and cell cycle arrest in cancer cells. For example, compound 61 was shown to increase apoptotic cell numbers in SMMC-7721 cells significantly when treated at concentrations of 2, 4, and 6 μM .
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted the antibacterial activity of various carbazole compounds against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. Compounds derived from carbazole exhibited minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against MRSA .
Neuroprotective Effects
Neuroprotective properties have been attributed to certain carbazole derivatives. A study conducted on HT22 neuronal cells revealed that specific N-substituted carbazoles provided significant protection against glutamate-induced cytotoxicity. Notably, compound 60 demonstrated neuroprotective abilities at concentrations as low as 3 μM .
Summary of Biological Activities
Activity | Description | Key Findings |
---|---|---|
Antitumor | Induces apoptosis and cell cycle arrest in cancer cells | IC50 values: 0.51–2.48 μM against various lines |
Antimicrobial | Effective against resistant bacterial strains | MIC values: as low as 3.13 μg/mL |
Neuroprotective | Protects neuronal cells from glutamate-induced injury | Significant activity at concentrations of 3 μM |
Case Studies
- Antitumor Study : A study involving the synthesis of N-substituted carbazoles demonstrated their effectiveness against A549 lung carcinoma and other tumor cell lines. The compounds were found to induce significant cytotoxic effects with varying potency based on structural modifications .
- Neuroprotection : Research on neuroprotective effects showed that certain derivatives could significantly reduce neuronal cell death induced by toxic agents like glutamate . The presence of substituents at the N-position was crucial for enhancing neuroprotective activity.
Properties
Molecular Formula |
C24H15NO |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-dibenzofuran-4-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NO/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H |
InChI Key |
MTWCYJXDNBQAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origin of Product |
United States |
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